2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown potential as a therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile selectively binds to and inhibits BTK, a key enzyme in the B-cell receptor signaling pathway. By blocking BTK activity, this compound prevents the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. Moreover, this compound has been shown to induce apoptosis in B-cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory effects on BTK activity, with an IC50 value of 0.85 nM. In addition, this compound has high selectivity for BTK, with minimal off-target effects on other kinases. In animal models, this compound has demonstrated good pharmacokinetic properties, with high oral bioavailability and long half-life. This compound has also been shown to have favorable safety and tolerability profiles in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile has several advantages as a research tool for studying B-cell biology and disease. Its high potency and selectivity for BTK make it a valuable tool for investigating the role of BTK in B-cell signaling and function. Moreover, this compound has shown promise as a therapeutic agent for B-cell malignancies and autoimmune diseases, making it a potential candidate for drug development. However, the high cost of this compound and the limited availability of the compound may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile and its potential therapeutic applications. One area of interest is the development of combination therapies that target multiple pathways in B-cell malignancies, such as the combination of this compound with other kinase inhibitors or immune checkpoint inhibitors. Another area of focus is the investigation of this compound in other autoimmune and inflammatory diseases, such as multiple sclerosis and psoriasis. Moreover, further studies are needed to elucidate the mechanisms of resistance to this compound and to identify biomarkers that predict response to treatment.
Synthesemethoden
The synthesis of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile involves several steps, including the condensation of 2-chloroethyl ether with 1H-1,2,4-triazole, followed by the reaction of the resulting compound with 2-fluorobenzonitrile. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In preclinical studies, this compound has shown promising results in inhibiting B-cell receptor signaling and inducing apoptosis in B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, this compound has demonstrated anti-inflammatory effects in animal models of rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
2-[2-(1,2,4-triazol-1-yl)ethoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c12-7-10-3-1-2-4-11(10)16-6-5-15-9-13-8-14-15/h1-4,8-9H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDZHVQDCPCUOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCCN2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47196680 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.